molecular formula C5H4N2O3 B147068 2-Hydroxy-5-nitropyridine CAS No. 5418-51-9

2-Hydroxy-5-nitropyridine

Cat. No.: B147068
CAS No.: 5418-51-9
M. Wt: 140.1 g/mol
InChI Key: XKWSQIMYNVLGBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

2-Hydroxy-5-nitropyridine is a chemical compound with the formula C5H4N2O3

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it is recommended to store the compound in a cool, dry, and well-ventilated place . .

Biochemical Analysis

Biochemical Properties

It is known to be used as a catalyst in imidazolide couplings

Cellular Effects

Safety data indicates that it may cause irritation to the eyes, skin, and respiratory system

Molecular Mechanism

It is known to be involved in imidazolide couplings

Temporal Effects in Laboratory Settings

There is limited information available on the temporal effects of 2-Hydroxy-5-nitropyridine in laboratory settings. It is known to be stable under normal temperature and pressure conditions .

Metabolic Pathways

It is known to be used in the synthesis of certain compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Hydroxy-5-nitropyridine can be synthesized through a one-pot synthesis method. The process involves adding 2-aminopyridine to concentrated sulfuric acid in batches, maintaining the temperature between 10-20°C. Concentrated nitric acid is then added, and the temperature is kept at 40-50°C while stirring. After nitration, the reaction solution is quenched with water, and a sodium nitrite aqueous solution is added at 0-10°C for diazotization. The solution is then adjusted with ammonia water, filtered, and the filter cake is dried to obtain the product .

Industrial Production Methods

The industrial production of this compound typically follows the same synthetic route as described above. The process is optimized for large-scale production by controlling reaction conditions and minimizing waste. The continuous operation of nitration and diazotization reactions reduces wastewater generation and production costs .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-5-nitropyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Hydroxy-5-nitropyridine has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 4-Hydroxy-3-nitropyridine
  • 5-Chloro-2-hydroxypyridine
  • 2-Hydroxy-3-methyl-5-nitropyridine
  • 4-Chloro-3-nitropyridine
  • 2-Amino-3-hydroxypyridine

Uniqueness

2-Hydroxy-5-nitropyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and physical properties.

Properties

IUPAC Name

5-nitro-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N2O3/c8-5-2-1-4(3-6-5)7(9)10/h1-3H,(H,6,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKWSQIMYNVLGBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)NC=C1[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00202527
Record name 5-Nitropyridin-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00202527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5418-51-9
Record name 5-Nitro-2(1H)-pyridinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5418-51-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Nitropyridin-2-ol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005418519
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5418-51-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10478
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5418-51-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9454
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-Nitropyridin-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00202527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-nitropyridin-2-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.024.114
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 5-NITROPYRIDIN-2-OL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H3L3D7HP42
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Hydroxy-5-nitropyridine
Reactant of Route 2
2-Hydroxy-5-nitropyridine
Reactant of Route 3
2-Hydroxy-5-nitropyridine
Reactant of Route 4
2-Hydroxy-5-nitropyridine
Reactant of Route 5
Reactant of Route 5
2-Hydroxy-5-nitropyridine
Reactant of Route 6
Reactant of Route 6
2-Hydroxy-5-nitropyridine
Customer
Q & A

ANone: 2-Hydroxy-5-nitropyridine has the molecular formula C5H4N2O3 and a molecular weight of 140.09 g/mol.

A: Several spectroscopic methods have been employed, including: * UV/Vis Spectroscopy: Reveals the compound's electronic transitions and tautomeric equilibria in various solvents. [, ] * NMR Spectroscopy (1H and 13C): Provides structural information, though differentiating tautomers can be challenging. [] * Infrared (IR) Spectroscopy: Offers insights into the functional groups present and the dominant tautomeric form. []

A: Yes, it exists in equilibrium with its tautomeric form, 2-oxo-5-nitropyridine. The equilibrium position is influenced by the solvent. [, ] UV/Vis spectroscopy has been particularly useful in quantifying the amounts of each tautomer in different solvents. []

A: Research has identified this compound as a safe and effective catalyst for promoting imidazolide couplings. [] It demonstrates comparable effectiveness to the widely used 1-hydroxybenzotriazole while exhibiting a better safety profile. []

A: Studies on Trichomonas vaginalis have shown that resistance to this compound can develop. [] Importantly, this resistance is accompanied by cross-resistance to other 5-nitropyridines and pyrimidines, suggesting a common mechanism of action at a specific target site. []

A: Yes, theoretical studies using SCF-CI calculations have been performed. These calculations have been used to estimate the energy difference between tautomeric forms, providing insights into their relative stability. [] Additionally, DFT calculations have been employed to investigate the compound's vibrational frequencies and further characterize its structure. []

A: * High-Performance Liquid Chromatography (HPLC): This technique, often coupled with mass spectrometry (HPLC/MS), enables separation and identification of this compound and its metabolites. [] * Polarography: This electrochemical method has been successfully applied for the determination of this compound and its derivatives, especially in analyzing column effluents. []

A: Several synthetic routes have been explored, including: * Starting from commercially available this compound. [, ] * Conversion of 2-amino-5-nitropyridine to this compound. [] * Reaction of 5-nitropyridine-2-sulfonic acid with appropriate nucleophiles. []

A: Research suggests applications in: * Antiviral Agents: Derivatives of this compound, particularly its ribose-containing analogs, have demonstrated anti-hepatitis C virus activity in vitro. [] * Sweetener Synthesis: It serves as a key intermediate in the synthesis of high-potency sweeteners, showcasing its versatility in organic synthesis. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.